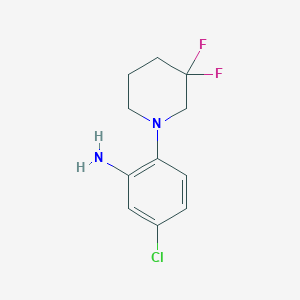
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to a difluoropiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 3,3-difluoropiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this process include palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoropiperidine groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,3-Difluoropiperidin-1-yl)aniline: Similar structure but lacks the chloro substituent.
5-Chloro-2-(piperidin-1-yl)aniline: Similar structure but lacks the difluoro substituent.
5-Chloro-2-(3,3-difluoropyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is unique due to the presence of both chloro and difluoropiperidine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClF2N2 |
|---|---|
Poids moléculaire |
246.68 g/mol |
Nom IUPAC |
5-chloro-2-(3,3-difluoropiperidin-1-yl)aniline |
InChI |
InChI=1S/C11H13ClF2N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
Clé InChI |
OKZHYEONXIBFCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
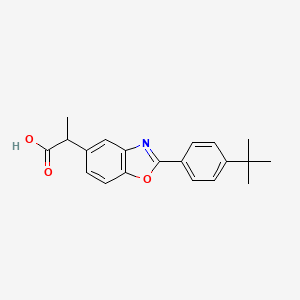
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
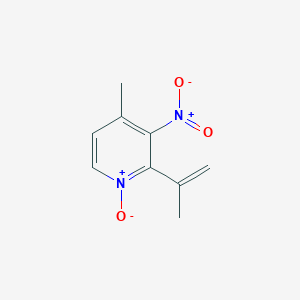
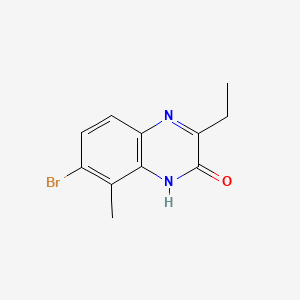
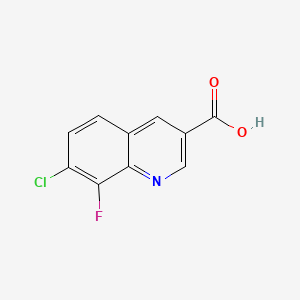
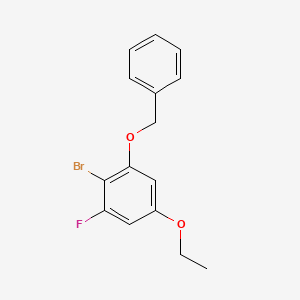
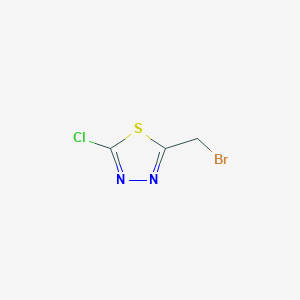
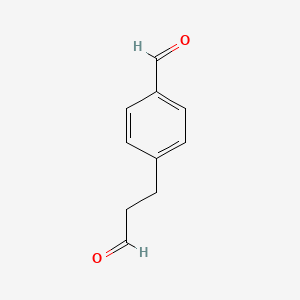
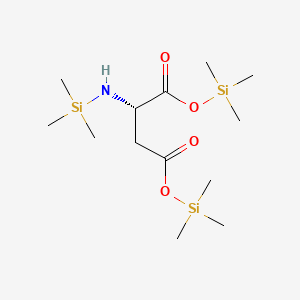
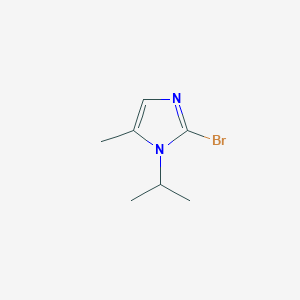
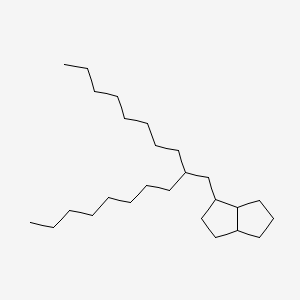
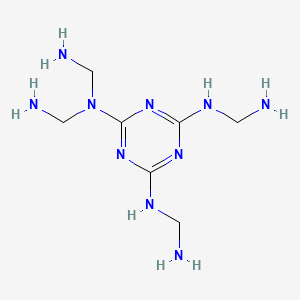
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
